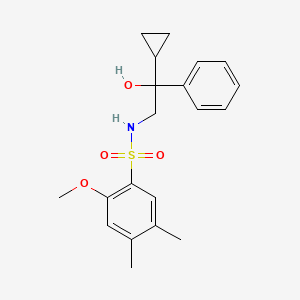

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c1-14-11-18(25-3)19(12-15(14)2)26(23,24)21-13-20(22,17-9-10-17)16-7-5-4-6-8-16/h4-8,11-12,17,21-22H,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWMPGZNFVIBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under specific conditions.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

Formation of the Sulfonamide Moiety: The sulfonamide group can be formed by reacting a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the sulfonamide group yields an amine.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the cyclopropyl and phenylethyl groups contribute to its binding affinity and specificity. The hydroxy group can participate in hydrogen bonding and other interactions that stabilize the compound-protein complex.

Comparison with Similar Compounds

Structural Analogues and Key Differences

a. N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide ()

- Substituent : Replaces the cyclopropyl-hydroxy-phenylethyl group with a thiazol-chlorophenyl-ethyl chain.

- Molecular Formula : C20H21ClN2O3S2.

- Key Properties: logP: 5.727 (highly lipophilic due to thiazol and chlorophenyl groups). Hydrogen Bonds: 1 donor, 7 acceptors. Polar Surface Area (PSA): 59.698 Ų.

- Biological Implications : The thiazol and chlorophenyl groups enhance membrane permeability but reduce aqueous solubility compared to the target compound’s hydroxyl group.

b. 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide ()

- Substituent : Features a trioxo-thiazolidinyl group and a 4-methoxyphenylmethyl chain.

- The 4-methoxyphenylmethyl substituent enhances steric bulk and aromatic interactions compared to the target’s cyclopropyl-phenylethyl group.

Physicochemical and Pharmacokinetic Comparison

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H24N2O4S

- Molecular Weight : 368.4 g/mol

- CAS Number : 1704580-75-5

The compound exhibits biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor. It has been shown to act as a selective agonist, which is significant in the context of psychiatric disorders and potential antipsychotic applications. The selectivity for G_q signaling pathways over β-arrestin recruitment suggests a unique mechanism that could lead to fewer side effects compared to traditional antipsychotics .

Pharmacological Effects

- Serotonin Receptor Agonism :

- Antipsychotic-Like Activity :

-

Safety Profile :

- Preliminary studies indicate a favorable safety profile, with no significant adverse effects reported in animal models at therapeutic doses.

Case Studies

Several studies have highlighted the compound's efficacy and safety:

- Study on Antipsychotic Activity :

- Selectivity and Functional Activity :

Data Table: Biological Activity Summary

| Activity | Description | EC50 Value (nM) |

|---|---|---|

| 5-HT2C Receptor Agonism | Selective agonist activity | 23 |

| Antipsychotic-Like Effects | Significant reduction in amphetamine-induced hyperactivity | N/A |

| Safety Profile | Favorable in preclinical studies | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.